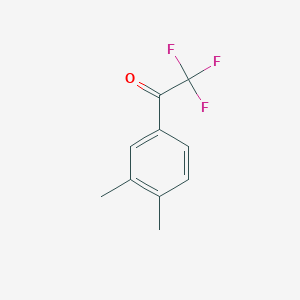

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Vue d'ensemble

Description

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3’ and 4’ positions and a trifluoromethyl group at the 2 position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The general reaction scheme is as follows:

Starting Materials: 3,4-dimethylbenzene (xylene) and trifluoroacetic anhydride.

Catalyst: Aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.

The reaction proceeds with the formation of an acylium ion intermediate, which then reacts with the aromatic ring of xylene to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3’,4’-dimethylbenzoic acid or 3’,4’-dimethylbenzophenone.

Reduction: Formation of 3’,4’-dimethyl-2,2,2-trifluoro-1-phenylethanol.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mécanisme D'action

The mechanism of action of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with its target, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroacetophenone: A similar compound without the methyl substitutions on the aromatic ring.

4’-Methyl-2,2,2-trifluoroacetophenone: A compound with a single methyl group at the 4’ position.

3’,4’-Dimethylacetophenone: A compound with two methyl groups but without the trifluoromethyl group.

Uniqueness

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl group and the two methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications .

Activité Biologique

3',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS No. 75833-26-0) is a compound characterized by the presence of a trifluoromethyl group and two methyl substituents on the aromatic ring. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of compounds.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Additionally, the carbonyl group in the acetophenone moiety can form hydrogen bonds with active sites on enzymes, modulating their activity.

Key Mechanisms

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Cell Membrane Penetration : Its lipophilic nature allows effective cellular uptake.

- Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological activities compared to their non-fluorinated counterparts. This section summarizes findings related to the pharmacological effects of this compound.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Lipophilicity | Enhanced due to trifluoromethyl group |

| Metabolic Stability | Increased stability in biological systems |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes (specific targets need further study) |

| Cellular Uptake | Facilitated by lipophilic characteristics |

Case Studies and Research Findings

- Inhibition Studies : Preliminary studies have shown that similar compounds can inhibit key metabolic enzymes. For instance, fluorinated acetophenones have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Cell Culture Experiments : In vitro studies using various cell lines have indicated that this compound affects cell viability and proliferation. Concentration-dependent effects were observed, suggesting potential cytotoxicity at higher doses.

- Animal Model Evaluations : Animal studies have been conducted to assess the pharmacokinetics and toxicity of fluorinated compounds similar to this compound. These studies revealed alterations in liver and kidney functions at elevated doses, necessitating careful dosage considerations in therapeutic applications.

Biochemical Pathways

The compound's interaction with biochemical pathways is complex and involves various mechanisms:

- Metabolic Pathways : It may alter the flux through critical metabolic pathways by inhibiting key enzymes.

- Transport Mechanisms : Specific transporters mediate its cellular uptake and distribution.

Table 2: Biochemical Interactions

| Interaction Type | Effect on Biological Activity |

|---|---|

| Enzyme Inhibition | Alters substrate availability and enzyme kinetics |

| Transporter Interaction | Influences cellular localization and bioavailability |

| Metabolite Accumulation | Changes in metabolite levels can lead to downstream effects on cell function |

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVJGZSCQYMMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374439 | |

| Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75833-26-0 | |

| Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.